

A Technical Guide to the Biosynthetic Pathway of Jasmonates in Plants

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Compound of Interest		
Compound Name:	Chlorantholide E	
Cat. No.:	B1169390	Get Quote

Disclaimer: As of late 2025, the complete biosynthetic pathway of **Chlorantholide E** has not been extensively elucidated in publicly available scientific literature. To fulfill the request for an in-depth technical guide, this document provides a comprehensive overview of a well-characterized and analogous pathway: the biosynthesis of jasmonates. This guide serves as a detailed template, outlining the enzymatic steps, signaling cascades, quantitative data, and experimental methodologies that are central to the study of complex plant secondary metabolite pathways.

Introduction to Jasmonates

Jasmonates (JAs) are a class of lipid-derived phytohormones that play critical roles in a wide array of plant processes, including growth and development, defense against insect herbivores and microbial pathogens, and responses to abiotic stresses. The core molecule, jasmonic acid (JA), is synthesized from α -linolenic acid and can be further metabolized into various derivatives, the most biologically active of which is the isoleucine conjugate, jasmonoyl-L-isoleucine (JA-Ile). Understanding the intricate network of JA biosynthesis, catabolism, and signaling is paramount for researchers in plant science and for professionals in drug development seeking to modulate these pathways for agricultural or therapeutic purposes.

The Jasmonate Biosynthetic Pathway

The biosynthesis of jasmonic acid is a multi-step process that occurs across two cellular compartments: the chloroplast and the peroxisome.



2.1 Chloroplast-Localized Events:

- Release of α-Linolenic Acid: The pathway is initiated by the release of α-linolenic acid (α-LeA) from plastidial membranes, a reaction mediated by lipases such as Phospholipase A1 (PLA1).
- Oxygenation by Lipoxygenase (LOX): Free α-LeA is oxygenated by 13-lipoxygenase (13-LOX) to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).
- Dehydration by Allene Oxide Synthase (AOS): 13-HPOT is then rapidly converted to an unstable allene oxide by Allene Oxide Synthase (AOS), a member of the CYP74A family of cytochrome P450 enzymes.
- Cyclization by Allene Oxide Cyclase (AOC): The allene oxide is cyclized by Allene Oxide
 Cyclase (AOC) to produce the first cyclic intermediate, (9S,13S)-12-oxophytodienoic acid
 (OPDA).

2.2 Peroxisome-Localized Events:

- Import into Peroxisome: OPDA is transported from the chloroplast into the peroxisome.
- Reduction by OPDA Reductase 3 (OPR3): Inside the peroxisome, the cyclopentenone ring of OPDA is reduced by 12-oxophytodienoate reductase 3 (OPR3).
- β-Oxidation: The resulting compound undergoes three cycles of β-oxidation, catalyzed by enzymes including Acyl-CoA Oxidase (ACX) and 3-ketoacyl-CoA thiolase, to shorten the carboxylic acid side chain, yielding (+)-7-iso-jasmonic acid.

2.3 Cytosolic Conversion:

Finally, jasmonic acid is converted to its biologically active form, JA-IIe, in the cytoplasm by the enzyme JAR1 (JA-amino acid synthetase).





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Caption: The biosynthetic pathway of Jasmonic Acid (JA) and JA-Isoleucine.

Catabolism and Inactivation of JA-Ile

The levels of the active hormone JA-IIe are tightly regulated through catabolic pathways to attenuate the jasmonate signal. This involves both oxidation and hydrolysis.

3.1 Oxidative Catabolism by Cytochrome P450s:

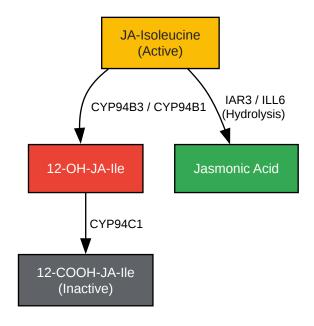
A key inactivation pathway is the hydroxylation of JA-IIe, catalyzed by cytochrome P450 enzymes of the CYP94 family.

- CYP94B3 and CYP94B1: These enzymes primarily catalyze the first oxidation step, converting JA-Ile to 12-hydroxy-JA-Ile (12OH-JA-Ile).
- CYP94C1: This enzyme preferentially catalyzes the subsequent oxidation of 12OH-JA-Ile to 12-carboxy-JA-Ile (12COOH-JA-Ile).

3.2 Hydrolysis by Amidohydrolases:

JA-Ile can also be inactivated by cleaving the isoleucine moiety. This reaction is catalyzed by amidohydrolases such as IAR3 and ILL6, which converts JA-Ile back to JA.





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